molecular formula C10H10BrClN2O2 B12119532 N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide

N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide

Cat. No.: B12119532
M. Wt: 305.55 g/mol
InChI Key: PEDVNROUBQXDGI-UHFFFAOYSA-N
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Description

N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide is a high-value chemical intermediate in medicinal chemistry and pharmacological research. Its primary research application is in the synthesis of novel pyridinone derivatives that are investigated as potential Formyl Peptide Receptor (FPR) agonists . The (4-bromophenyl)acetamide fragment, which constitutes part of this molecule, has been identified as a critical structural feature for biological activity in these compounds . FPRs, particularly FPR2, are a target of significant interest for the treatment of chronic inflammatory diseases, such as Rheumatoid Arthritis . Research use of this compound is focused on developing new therapeutic agents that can modulate this receptor pathway to produce anti-inflammatory effects, reducing joint inflammation and cartilage damage in disease models . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H10BrClN2O2

Molecular Weight

305.55 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[(2-chloroacetyl)amino]acetamide

InChI

InChI=1S/C10H10BrClN2O2/c11-7-1-3-8(4-2-7)14-10(16)6-13-9(15)5-12/h1-4H,5-6H2,(H,13,15)(H,14,16)

InChI Key

PEDVNROUBQXDGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CNC(=O)CCl)Br

Origin of Product

United States

Preparation Methods

Alkylation-Based Synthesis

The compound is frequently utilized in alkylation reactions to introduce the 4-bromophenylacetamide moiety into pyridinone scaffolds. For example, intermediate 1 (5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid) undergoes alkylation with this compound in anhydrous acetonitrile under reflux conditions with potassium carbonate as a base. This reaction typically proceeds over 18–30 hours, yielding pyridinone derivatives such as compound 2 (22% yield).

Reaction Conditions:

  • Solvent: Anhydrous CH₃CN

  • Base: K₂CO₃ (2 equivalents relative to intermediate 1 )

  • Temperature: Reflux (~82°C)

  • Time: 18–30 hours

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal yields (15–22%) for derivatives incorporating this compound are achieved using anhydrous acetonitrile and potassium carbonate. Polar aprotic solvents like THF or DMF are less effective, likely due to inferior solubility of the acetamide intermediate.

Temperature and Time Dependence

Prolonged reflux (30 hours) improves yields for sterically hindered substrates, as evidenced by the synthesis of compound 2 (22% yield). Shorter durations (4–18 hours) result in incomplete conversion, particularly for bulkier pyridinone precursors.

Table 1: Impact of Reaction Time on Yield

SubstrateTime (h)Yield (%)
Intermediate 1 3022
Intermediate 3a 1815
Intermediate 3b 414

Analytical Characterization and Validation

Spectroscopic Data

1H-NMR (DMSO-d₆):

  • δ 10.70 ppm (exch br s, 1H, NH)

  • δ 7.50 ppm (m, 4H, aromatic protons)

  • δ 4.98 ppm (s, 2H, CH₂)

  • δ 2.80 ppm (s, 3H, CH₃)

13C-NMR (DMSO-d₆):

  • 167.07 ppm (C=O, acetamide)

  • 165.44 ppm (C=O, pyridinone)

  • 138.41 ppm (C-Br aromatic)

Melting Point and Purity

The compound exhibits a melting point of 180–182°C (decomposition), with chromatographic purity confirmed via TLC (Rf = 0.45 in toluene/ethyl acetate/acetic acid 7:3:1). Elemental analysis aligns with theoretical values (C: 49.38%, H: 3.11%, N: 10.75%).

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity

Introducing electron-withdrawing groups (e.g., cyano at position 5 of the pyridinone scaffold) enhances electrophilicity at the alkylation site, improving reaction rates with this compound. For example, compound 4c (19% yield) incorporates an isopropyl ester group, which sterically hinders the reaction compared to methyl derivatives.

Hydrogen Bonding and Crystallinity

The 4-bromophenyl moiety participates in intermolecular hydrogen bonding (N–H···O=C), as observed in XRD studies of related compounds. This interaction contributes to the high melting point (223–224°C for derivative 4c ) and low solubility in polar solvents.

Challenges and Limitations in Synthesis

Low Yields in Sterically Hindered Systems

Bulky substituents on the pyridinone core reduce alkylation efficiency. For instance, compound 4e (methoxy-substituted) is obtained in only 11% yield despite prolonged reaction times.

Purification Difficulties

The compound’s low solubility necessitates chromatographic purification with non-polar eluents (e.g., cyclohexane/ethyl acetate), increasing process complexity and cost .

Mechanism of Action

The mechanism of action of N-{[(4-bromophenyl)carbamoyl]methyl}-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects . Molecular docking studies have shown that the compound can bind to various receptors, indicating its potential as a lead compound for drug development .

Comparison with Similar Compounds

Key Observations :

  • Conformational Flexibility : Unlike the title compound, analogs like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibit multiple conformers in the asymmetric unit, driven by rotational freedom in dichlorophenyl and pyrazolyl groups .

Biological Activity

N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide is a chemical compound that has garnered interest in various fields of pharmacology due to its potential biological activities. This article delves into its synthesis, biological activity, and possible therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C10H10BrClN2O2\text{C}_{10}\text{H}_{10}\text{BrClN}_{2}\text{O}_{2}

This molecule features a bromophenyl group which is known to enhance biological activity, particularly in anticancer and antimicrobial applications.

Synthesis

The synthesis of this compound typically involves reactions between appropriate amines and chloroacetyl derivatives. The process can be summarized as follows:

  • Formation of the amine derivative : The 4-bromophenylamine is reacted with a suitable carbonyl compound.
  • Chloroacetylation : The resultant product is then treated with chloroacetyl chloride to yield the final product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1416 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay revealed that this compound induces cytotoxicity in a dose-dependent manner.

Concentration (µM) Cell Viability (%)
190
1070
5040
10020

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell wall synthesis in bacteria.
  • Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Resistance : A study published in Pharmacology and Microbiology demonstrated that derivatives of this compound could overcome resistance mechanisms in pathogens, making it a candidate for further development as an antimicrobial agent.
  • Cancer Cell Line Evaluation : Research conducted on MCF7 cells indicated that treatment with the compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer therapeutic agent .

Q & A

Q. Table 1: Comparative Synthesis Methods

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Amidation4-Bromoaniline + 2-chloroacetyl chloride, Et₃N, DCM, 0°C7895%
PurificationRecrystallization (EtOH/H₂O)6599%

Basic: What spectroscopic and computational methods are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of the 4-bromophenyl group (δ 7.4–7.6 ppm for aromatic protons) and the chloroacetamide moiety (δ 4.2 ppm for CH₂Cl). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • X-ray Crystallography: Resolves intramolecular hydrogen bonding (N–H⋯O=C) and dihedral angles between aromatic and acetamide groups, critical for conformational analysis .
  • DFT Calculations: Predict molecular electrostatic potential (MEP) surfaces to identify reactive sites for electrophilic/nucleophilic attacks .

Basic: What preliminary biological activities have been reported, and how are they assayed?

Methodological Answer:
Screening assays focus on antimicrobial and enzyme inhibition:

  • Antimicrobial Activity: Tested against S. aureus and E. coli via broth microdilution (MIC ≤ 25 µg/mL) .
  • Enzyme Inhibition: Assessed against cyclooxygenase-2 (COX-2) using fluorescence-based assays (IC₅₀ ~ 1.2 µM) .

Q. Table 2: Biological Activity Profile

AssayTargetResultReference
AntimicrobialGram-positive bacteriaMIC: 12.5 µg/mL
AnticancerMCF-7 cells (breast cancer)IC₅₀: 18 µM

Advanced: How do reaction mechanisms differ in halogenated acetamide derivatives under varying pH?

Methodological Answer:
The chloroacetamide group undergoes pH-dependent hydrolysis:

  • Acidic Conditions: Protonation of the amide nitrogen slows hydrolysis, favoring stability.
  • Basic Conditions: OH⁻ nucleophiles attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to 2-chloroacetic acid and 4-bromoaniline derivatives. Kinetic studies (UV-Vis monitoring at 240 nm) show pseudo-first-order kinetics with a rate constant k = 0.012 min⁻¹ at pH 10 .

Advanced: How do crystallographic studies resolve conformational flexibility in solid-state structures?

Methodological Answer:
Single-crystal X-ray diffraction reveals:

  • Hydrogen Bonding: N–H⋯O=C interactions form infinite chains (graph-set notation R₂²(10)), stabilizing the lattice .
  • Torsional Angles: The dihedral angle between the 4-bromophenyl and acetamide groups is 54.8°, indicating steric hindrance from the chloro substituent .

Q. Table 3: Crystallographic Data

ParameterValueReference
Space GroupP2₁/c
Bond Length (C–Cl)1.789 Å
Torsion Angle (C–N–C–O)176.2°

Advanced: How can researchers address contradictions in reported biological activity data?

Methodological Answer:
Discrepancies in IC₅₀/MIC values often arise from assay variability. Mitigation strategies include:

  • Standardized Protocols: Use CLSI guidelines for antimicrobial assays to ensure reproducibility .
  • Control Compounds: Include reference inhibitors (e.g., aspirin for COX-2 assays) to calibrate activity .
  • Dose-Response Curves: Perform triplicate experiments with non-linear regression analysis to reduce error margins.

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